molecular formula C19H22NO7P B2558553 Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate CAS No. 898530-63-7

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

Cat. No. B2558553
CAS RN: 898530-63-7
M. Wt: 407.359
InChI Key: PEOCBNCREFVUHP-UHFFFAOYSA-N
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Description

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate (B2CADPA) is an organophosphonate compound that has been used in scientific research and laboratory experiments. It is a versatile compound that can be used to synthesize a variety of compounds. B2CADPA has a wide range of applications in scientific research, including the synthesis of drugs and other compounds, as well as its use in biochemical and physiological experiments.

Scientific Research Applications

Diastereoselective Synthesis

Diastereoselective Formation of (Z)-Didehydroamino Acid Esters The scientific research on Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate has led to significant contributions in the field of diastereoselective synthesis. Notably, the rearrangement of (E)-didehydroamino acid derivatives to the corresponding Z-derivatives under various catalytic conditions has been extensively studied. The condensation of N-benzyloxycarbonyl protected alkyl 2-amino-2-(dimethoxyphosphoryl)acetates with aldehydes or ketones in specific solvents facilitates the formation of (Z)-didehydroamino acid ester derivatives diastereoselectively. These derivatives are produced in excellent yields and high purity, marking a significant advancement in the synthesis of complex amino acid derivatives (Schmidt et al., 1992).

Peptide Modification

C‐Alkylation of Peptides The compound has been instrumental in peptide chemistry, particularly in the C‐Alkylation of peptides containing Aminomalonate and (Amino)(cyano)acetate residues. The peptides with acidic backbone-bound CH groups can be C-alkylated under mildly basic conditions. Moreover, the peptides can react with Michael acceptors in the presence of catalytic amounts of alkoxide bases. This process, involving selective cleavage and decarboxylation steps, provides a pathway for the synthesis of peptides containing the alkylated aminomalonic acid as a residue, offering a new dimension to peptide-backbone modification (Matt & Seebach, 1998).

Crystal Structure Studies

Study of Fluorinated Molecules Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate-related compounds have also contributed to the structural analysis in crystallography. Studies involving fluorinated small molecules like ortho-fluorophenylglycine, methyl 4-(fluorocarbonyl)benzoate, and 16α-fluoro-α-estradiol 3-methyl ether have provided insights into the molecular configurations and intermolecular hydrogen bonding, highlighting the utility of these compounds in detailed structural analysis (Burns & Hagaman, 1993).

properties

IUPAC Name

benzyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO7P/c1-24-28(23,25-2)17(18(21)26-13-15-9-5-3-6-10-15)20-19(22)27-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOCBNCREFVUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate

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